molecular formula C21H32O2 B612054 Apoptone CAS No. 183387-50-0

Apoptone

Cat. No. B612054
M. Wt: 316.47758
InChI Key: CKAXZOYFIHQCBN-JRRMKBMNSA-N
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Description

Apoptone, also known as HE3235, is an orally bioavailable synthetic analogue of 3β-androstanediol . It is active in rodent models of prostate and breast cancer . It is a second-generation antitumor agent that causes apoptosis (cell death) .


Synthesis Analysis

Apoptone is a synthetic analogue of 3β-androstanediol . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Molecular Structure Analysis

The molecular weight of Apoptone is 316.48 and its chemical formula is C21H32O2 . It contains an Alkyne group .


Chemical Reactions Analysis

Apoptone is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

Apoptone is a synthetic analogue of 3β-androstanediol . It is orally bioavailable . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Ahlem et al. (2012) conducted a comprehensive study on Apoptone's pharmacology, pharmacokinetics, and metabolism, highlighting its activity in rodent models of prostate and breast cancer. This research was pivotal in advancing Apoptone into Phase IIa clinical trials for early- and late-stage prostate cancer. The study involved characterizing interactions with nuclear hormone receptors and P450, as well as evaluating pharmacokinetics and metabolite profiles in various animals, including rats, dogs, and monkeys. The safety studies indicated a substantial margin of safety for clinical use, identifying potential toxicities at superpharmacological exposures (Ahlem et al., 2012).

  • In the broader context of apoptosis research, several studies provide insights into mechanisms and pathways relevant to Apoptone's function. Griffith and Lynch (1998) explored the system involving TNF-related apoptosis-inducing ligand (TRAIL) and its receptors, which are of interest due to their potential roles in cancer therapy (Griffith & Lynch, 1998).

  • Kerr, Wyllie, and Currie (1972) proposed the term apoptosis for a mechanism of controlled cell deletion, playing a role opposite to mitosis in regulating animal cell populations. This fundamental research laid the groundwork for understanding processes like Apoptone-induced apoptosis in cancer treatment (Kerr, Wyllie, & Currie, 1972).

  • Wong (2011) discussed the role of apoptosis in cancer pathogenesis and treatment, highlighting its importance in understanding the mechanism of Apoptone's action in cancer therapy (Wong, 2011).

  • Kinloch et al. (1999) reviewed the pharmacology of apoptosis, focusing on the therapeutic potential arising from the development of pro- and anti-apoptotic drugs, which is relevant to the application of Apoptone in cancer treatment (Kinloch, Mark Treherne, Furness, & Hajimohamadreza, 1999).

Future Directions

Apoptone is in Phase IIa clinical trials for the treatment of early- and late-stage prostate cancer . More detailed future directions are not available in the search results.

properties

IUPAC Name

(3R,5S,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,14-18,22-23H,5-13H2,2-3H3/t14-,15+,16+,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAXZOYFIHQCBN-JRRMKBMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C#C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171418
Record name 17alpha-Ethynyl-3alpha-androstanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

HE3235 is a second generation antitumor agent that causes apoptosis (cell death). HE3235 inhibits the BCL2 gene which translates proteins that prevent apoptosis and stimulates the expression proteins that induce apoptosis. HE3235 also downregulates the gene that codes for the multi-drug resistant protein ABCG2 (BCRP1 – Breast Cancer Resistance Protein1).
Record name Apoptone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06307
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Apoptone

CAS RN

183387-50-0
Record name 17α-Ethynyl-5α-androstane-3α,17β-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183387-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HE 3235
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183387500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apoptone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06307
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 17alpha-Ethynyl-3alpha-androstanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APOPTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/891O182ZP5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
C Ahlem, M Kennedy, T Page, D Bell, E Delorme… - Investigational new …, 2012 - Springer
17α-ethynyl-5α-androstane-3α, 17β-diol (HE3235, Apoptone) is an orally bioavailable synthetic analogue of 3β-androstanediol, that is active in rodent models of prostate and breast …
Number of citations: 12 link.springer.com
CK Tsao, MD Galsky, AC Small, T Yee… - BJU …, 2012 - search.ebscohost.com
… An on-going phase I/II study is exploring the pharmacokinetics, safety, and activity of apoptone in patients with both chemo-na ï ve and chemotherapy-treated metastatic CRPC [ 66 – 68 …
Number of citations: 65 search.ebscohost.com
T Nishiyama - Prostate Cancer-From Bench to Bedside, 2011 - books.google.com
… Animal studies have confirmed the cytoreductive activity of apoptone on LNCaP tumours. The results suggest that this compound may be of clinical use in CRPC. From the results of …
Number of citations: 1 sc.panda985.com
N Siminea, V Popescu… - Briefings in …, 2022 - academic.oup.com
To better understand the potential of drug repurposing in COVID-19, we analyzed control strategies over essential host factors for SARS-CoV-2 infection. We constructed …
Number of citations: 19 academic.oup.com
S Singh - 2017 - search.proquest.com
… Other second-generation targeting agents include apoptone, galeterone, ARN-509 and EP-001. Apoptone a novel synthetic analogue of 3β-androstanediol that has shown significant …
Number of citations: 3 search.proquest.com
T Nishiyama - novapublishers.com
… Animal studies have confirmed the cytoreductive activity of apoptone on LNCaP tumors. The results suggest that this compound may be of clinical use in CRPC. From the results of …
Number of citations: 0 www.novapublishers.com
SY Shim - Chemistry–A European Journal, 2023 - Wiley Online Library
This review comprehensively analyses representative examples of Pd(II)‐catalyzed late‐stage C−H activation reactions and demonstrates their efficacy in converting C−H bonds at …
EA Mostaghel, S Plymate - Endocrinology and Metabolism …, 2011 - endo.theclinics.com
Androgen deprivation therapy (ADT) remains the primary treatment modality for patients with metastatic prostate cancer, but is uniformly marked by progression to castration-resistant …
Number of citations: 28 www.endo.theclinics.com
SM Grant - 1998 - escholarship.mcgill.ca
In this thesis~ the embryonal carcinoma (P19) cell line was stably transfected with the wild-type cDNA for the human amyloid precursor protein 751 isofonn (hAPP7St> to study the …
Number of citations: 4 escholarship.mcgill.ca
EA Mostaghel, PS Nelson - Prostate Cancer: A Comprehensive …, 2012 - Springer
Androgen deprivation therapy (ADT) remains the primary treatment modality for patients with metastatic prostate cancer (PCa) but is uniformly marked by progression to castration-…
Number of citations: 0 link.springer.com

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